molecular formula C6H14N2O2 B14418065 N-ethyl-N-(3-hydroxybutyl)nitrous Amide CAS No. 80858-88-4

N-ethyl-N-(3-hydroxybutyl)nitrous Amide

Cat. No.: B14418065
CAS No.: 80858-88-4
M. Wt: 146.19 g/mol
InChI Key: DAFCJHCXXNUOHX-UHFFFAOYSA-N
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Description

N-ethyl-N-(3-hydroxybutyl)nitrous amide is a nitrosamine derivative characterized by an ethyl group and a 3-hydroxybutyl group attached to a central nitrogen atom, which is further bonded to a nitroso (-N=O) moiety. Nitrosamines are of particular interest in pharmaceutical and industrial chemistry due to their roles as impurities or intermediates, necessitating rigorous structural and toxicological evaluation .

Properties

CAS No.

80858-88-4

Molecular Formula

C6H14N2O2

Molecular Weight

146.19 g/mol

IUPAC Name

N-ethyl-N-(3-hydroxybutyl)nitrous amide

InChI

InChI=1S/C6H14N2O2/c1-3-8(7-10)5-4-6(2)9/h6,9H,3-5H2,1-2H3

InChI Key

DAFCJHCXXNUOHX-UHFFFAOYSA-N

Canonical SMILES

CCN(CCC(C)O)N=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-(3-hydroxybutyl)nitrous amide can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the above methods, with optimization for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-(3-hydroxybutyl)nitrous amide undergoes various chemical reactions, including:

    Oxidation: The hydroxybutyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitrous amide group can be reduced to form amines.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can react with the amide group under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxybutyl group can yield butyric acid derivatives, while reduction of the nitrous amide group can yield ethylamines.

Scientific Research Applications

N-ethyl-N-(3-hydroxybutyl)nitrous amide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-ethyl-N-(3-hydroxybutyl)nitrous amide involves its interaction with molecular targets such as enzymes and receptors. The nitrous amide group can undergo hydrolysis to release nitrous acid, which can then participate in various biochemical reactions . The hydroxybutyl group can also interact with cellular components, affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Hydroxyalkyl Substituents

A key structural feature of N-ethyl-N-(3-hydroxybutyl)nitrous amide is the presence of hydroxyl and alkyl groups, which influence solubility, stability, and biological activity. Below are closely related compounds:

Compound Name Substituents Molecular Formula CAS Number Key Properties/Findings References
N-ethyl-N-(2-hydroxyethyl)nitrous amide Ethyl, 2-hydroxyethyl C₄H₁₀N₂O₂ Not listed Structural similarity to SIN List nitrosamines; potential carcinogenicity .
N-(3-Hydroxybutyl)-N-(2-hydroxypropyl)nitrous amide 3-hydroxybutyl, 2-hydroxypropyl C₇H₁₆N₂O₃ 63934-40-7 Mutagenic activity observed in Salmonella assays (50 µg/plate) .
(S)-N-(3-Hydroxy-3-(thiophen-2-yl)propyl)-N-methylnitrous amide Methyl, 3-hydroxy-thiophene propyl C₈H₁₂N₂O₂S 10356-92-0 Chiral center; enhanced stability due to aromatic thiophene group .

Key Observations :

  • Hydroxyalkyl Chain Length : Longer chains (e.g., 3-hydroxybutyl vs. 2-hydroxyethyl) increase hydrophilicity but may reduce metabolic stability due to enzymatic oxidation .
  • Substituent Effects : Aromatic groups (e.g., thiophene in ) enhance thermal stability and alter electronic properties, impacting receptor binding or catalytic interactions.

Functional Group Variations

Nitroso vs. Non-Nitroso Amides

Compounds lacking the nitroso group exhibit distinct reactivity and safety profiles:

Compound Name Functional Groups Molecular Formula CAS Number Key Differences References
N-{2-[(3-Hydroxyphenyl)amino]ethyl}acetamide Acetamide, hydroxyphenyl C₁₀H₁₄N₂O₂ Not listed Non-nitrosated; used in melatonergic ligand studies with improved water solubility .
N-(3-Nitrophenyl)acetamide Acetamide, 3-nitrophenyl C₈H₈N₂O₃ 122-28-1 High thermal stability (logP = 1.35); no nitroso-related toxicity .

Key Observations :

  • Safety Profiles: Non-nitrosated amides (e.g., ) are generally safer for pharmaceutical applications but lack the catalytic versatility of nitroso derivatives.
Regulatory Status
  • This compound: Not explicitly listed in SIN List or major pharmacopeias, but structural analogs (e.g., N-ethyl-N-(2-hydroxyethyl)nitrous amide) are flagged for nitrosamine-related hazards .
  • N-ethyl-N-(o-tolyl)nitrous amide : A certified reference material (Veeprho) compliant with USP/EMA standards, highlighting the importance of trace impurity control in pharmaceuticals .

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